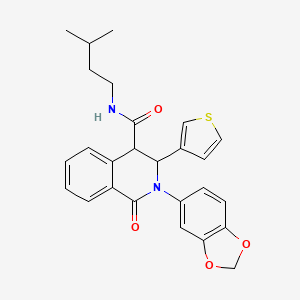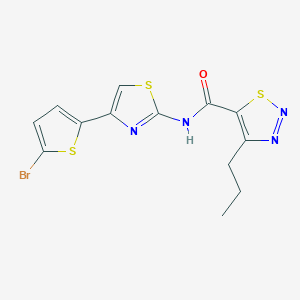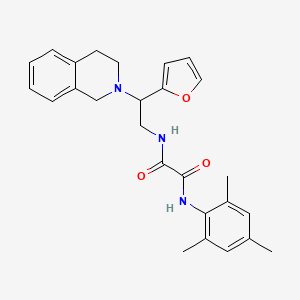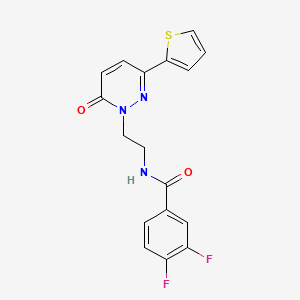![molecular formula C16H13N3OS2 B2447487 N-((2-メチルベンゾ[d]チアゾール-5-イル)カルバモチオイル)ベンズアミド CAS No. 307510-69-6](/img/structure/B2447487.png)
N-((2-メチルベンゾ[d]チアゾール-5-イル)カルバモチオイル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiazole derivatives, which are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
科学的研究の応用
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
Target of Action
The primary target of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, also known as 1-BENZOYL-3-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)THIOUREA, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition disrupts the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators like thromboxane and prostaglandins from arachidonic acid . This leads to a reduction in inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .
生化学分析
Biochemical Properties
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been evaluated for anti-inflammatory activity, showing promising results . The compound was found to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Cellular Effects
Based on its anti-inflammatory properties, it can be inferred that the compound may influence cell signaling pathways related to inflammation .
Molecular Mechanism
The molecular mechanism of action of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide involves binding interactions with biomolecules such as the COX-1 and COX-2 enzymes . By inhibiting these enzymes, the compound can potentially reduce inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: Known for its anti-inflammatory properties.
2-methylbenzothiazole derivatives: Studied for their monoamine oxidase inhibition properties.
Uniqueness
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide stands out due to its unique combination of a benzothiazole ring and a carbamothioyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-17-13-9-12(7-8-14(13)22-10)18-16(21)19-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELIBDPHGNIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2447405.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)






![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)

![2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2447425.png)

